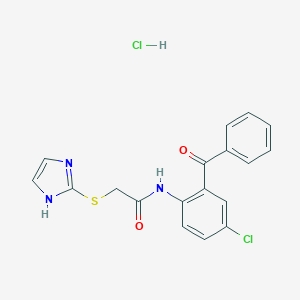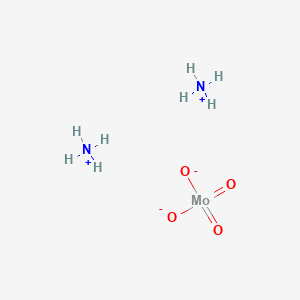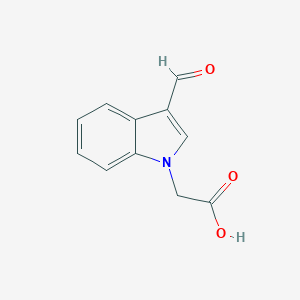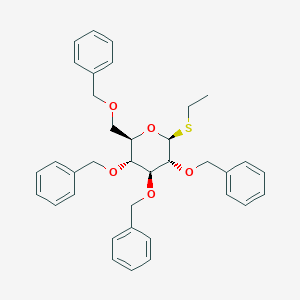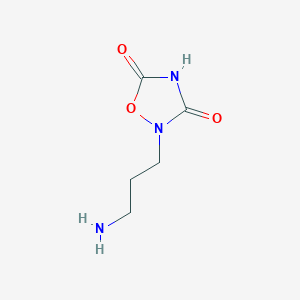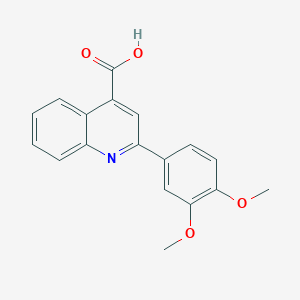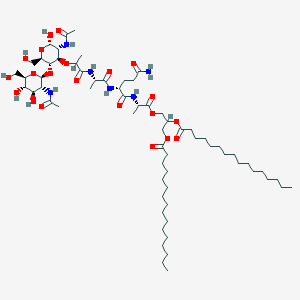
(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride
Descripción general
Descripción
The compound "(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride" is closely related to the compounds discussed in the provided papers. It is a derivative of 3-amino-3-phenylpropanoate, which is a β-amino acid and an important intermediate in pharmaceutical synthesis. The S-enantiomer is particularly significant due to its relevance in producing enantiopure compounds, which are crucial for the development of drugs with specific therapeutic effects and reduced side effects .
Synthesis Analysis
The synthesis of related compounds involves acylation reactions and chiral catalysis. For instance, the title compound in paper was synthesized by acylation of methyl l-2-amino-3-phenylpropanoate with furan-2-carbonyl chloride. In paper , Methylobacterium oryzae was used to catalyze the biotransformation of (±)-ethyl-3-amino-3-phenylpropanoate to produce the S-enantiomer of 3-amino-3-phenylpropionic acid, highlighting the potential for biocatalysis in the synthesis of enantiopure compounds. The synthesis of (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate, as mentioned in paper , involves coupling reactions using L/D phenylalanine methyl ester, indicating the versatility of the core structure in synthesizing various derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of related compounds often features intermolecular hydrogen bonds, as seen in the crystal structure of the compound from paper , where N—H⋯O hydrogen bonds link the molecules into extended chains. The presence of such hydrogen bonds can influence the compound's solubility, stability, and interaction with biological targets.
Chemical Reactions Analysis
The compounds related to "(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride" can undergo various chemical reactions, including hydrolytic reactions catalyzed by specific microorganisms, as demonstrated in paper . The ability to selectively hydrolyze ester and γ-lactam bonds opens up possibilities for the synthesis of a wide range of pharmaceutical intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as specific rotation, are characterized using techniques like NMR, IR, and MS, as mentioned in paper . These properties are essential for confirming the identity and purity of the synthesized compounds and for understanding their behavior in different environments, which is critical for their application in drug development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications :
- It has been used in the synthesis of amino acid ester isocyanates, which are important in various chemical reactions (Tsai et al., 2003).
- Employed in cross-coupling of meta-C–H bonds in phenolic derivatives, crucial for organic synthesis (Wan et al., 2013).
Biocatalysis and Enzymatic Applications :
- Utilized in asymmetric biocatalysis processes, particularly in the pharmaceutical industry. For example, Methylobacterium Y1-6 was used to catalyze the hydrolytic reaction with substrates containing 3-amino-3-phenyl-propanoate ester (Li et al., 2013).
- Also used in enzymatic resolution of β-Amino Methyl Esters, showcasing its role in producing optically pure enantiomers (Escalante, 2008).
Antitumor and Pharmacological Research :
- Synthesized as a component in antitumor compounds, exhibiting some anti-tumor effects in vitro (Yuan-chao, 2011).
- Amino acetate functionalized Schiff base organotin(IV) complexes with anticancer properties have been derived from compounds including 3-phenylpropanoate (Basu Baul et al., 2009).
Sensor Development :
- Used in the development of a colorimetric sensor for oxyanions, showcasing its utility in analytical chemistry (Suryanti et al., 2020).
Stereochemistry and Crystallography :
- Involved in studies related to crystal structure and optical activity, important for understanding molecular properties and interactions (Shiraiwa et al., 2007).
Miscellaneous Applications :
- Used in the synthesis of various pharmaceutical intermediates and in studies related to molecular interactions and binding (Brown et al., 1993).
Propiedades
IUPAC Name |
methyl (3S)-3-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKTZBZYSKZYDB-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629140 | |
| Record name | Methyl (3S)-3-amino-3-phenylpropanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride | |
CAS RN |
144494-72-4 | |
| Record name | Methyl (3S)-3-amino-3-phenylpropanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (S)-3-phenyl-beta-alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4YYK3Y3FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



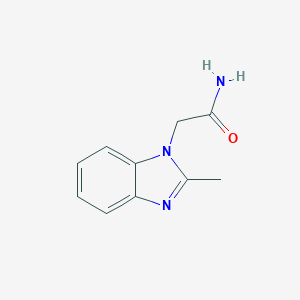
![1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B141408.png)
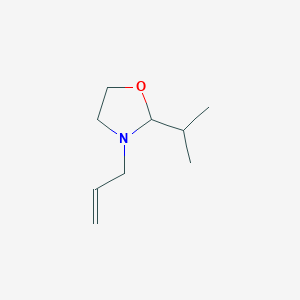
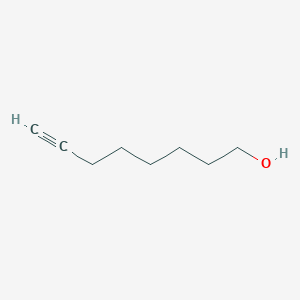
![3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B141418.png)
